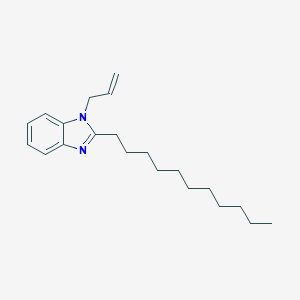![molecular formula C19H25N5O3S B381593 2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-N-[(E)-(1-methylpyrrol-2-yl)methylideneamino]acetamide](/img/structure/B381593.png)
2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-N-[(E)-(1-methylpyrrol-2-yl)methylideneamino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-N’-[(Z)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a 4-methylphenylsulfonyl group and an acetohydrazide moiety linked to a 1-methyl-1H-pyrrole group. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-N’-[(Z)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide involves several steps. One common method includes the following steps:
Formation of the piperazine derivative: The piperazine ring is first substituted with a 4-methylphenylsulfonyl group. This can be achieved through the reaction of piperazine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Synthesis of the acetohydrazide moiety: The acetohydrazide group is introduced by reacting the piperazine derivative with acetic anhydride and hydrazine hydrate.
Coupling with the pyrrole derivative: The final step involves the condensation of the acetohydrazide with 1-methyl-1H-pyrrole-2-carbaldehyde under acidic conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up the process.
Chemical Reactions Analysis
2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-N’-[(Z)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Condensation: The acetohydrazide moiety can participate in condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures.
Scientific Research Applications
2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-N’-[(Z)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used to study the interactions between small molecules and biological targets, such as enzymes or receptors.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial or anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-N’-[(Z)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar compounds to 2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-N’-[(Z)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide include:
2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-1-morpholino-1-ethanone: This compound features a morpholine ring instead of the pyrrole group, leading to different chemical and biological properties.
2-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-N’-[(Z)-(2,4,6-trimethoxyphenyl)methylene]acetohydrazide: This compound has a trimethoxyphenyl group instead of the pyrrole group, which may affect its reactivity and interactions with biological targets.
The uniqueness of 2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-N’-[(Z)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H25N5O3S |
|---|---|
Molecular Weight |
403.5g/mol |
IUPAC Name |
2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-N-[(Z)-(1-methylpyrrol-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H25N5O3S/c1-16-5-7-18(8-6-16)28(26,27)24-12-10-23(11-13-24)15-19(25)21-20-14-17-4-3-9-22(17)2/h3-9,14H,10-13,15H2,1-2H3,(H,21,25)/b20-14- |
InChI Key |
HXFRIHNKCPFLTL-ZHZULCJRSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)NN=CC3=CC=CN3C |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)N/N=C\C3=CC=CN3C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)NN=CC3=CC=CN3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-9-phenylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B381510.png)
![Ethyl 2-({[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B381511.png)
![2,7-Dimethyl-4-(1-piperidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B381512.png)
![Diethyl 5-[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)oxy]isophthalate](/img/structure/B381514.png)
![2-{4-[(3-allyl-7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]butyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B381515.png)
![2-[(E)-2-thiophen-2-ylethenyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]oxazin-4-one](/img/structure/B381518.png)
![N-isopropyl-2-{2-[(2-naphthyloxy)methyl]-1H-benzimidazol-1-yl}-N-phenylacetamide](/img/structure/B381519.png)
![Ethyl 4-(2-chlorophenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B381520.png)
![Ethyl 2-{[3-(3,4-dimethoxyphenyl)acryloyl]amino}-4-(3,4-dimethylphenyl)-3-thiophenecarboxylate](/img/structure/B381521.png)
![1-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone](/img/structure/B381524.png)
![N-(3,4-dimethylphenyl)-2-[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B381525.png)

![Ethyl 4-[(2-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)oxy]benzoate](/img/structure/B381528.png)

